molecular formula C23H18O3 B11141252 7-methyl-9-phenyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one

7-methyl-9-phenyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one

Cat. No.: B11141252
M. Wt: 342.4 g/mol
InChI Key: GYQVZJIKNDYYDY-UHFFFAOYSA-N
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Description

7-Methyl-9-phenyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one is a polycyclic heteroaromatic compound featuring a fused pyrano-chromenone core. Its structure comprises a benzopyran ring system fused with a chromen-5-one moiety, substituted with a methyl group at position 7 and a phenyl group at position 7. The dihydro (10,11-dihydro) component indicates partial saturation of the pyran ring, which may influence its conformational flexibility and intermolecular interactions .

Properties

Molecular Formula

C23H18O3

Molecular Weight

342.4 g/mol

IUPAC Name

7-methyl-9-phenyl-10,11-dihydro-9H-isochromeno[4,3-g]chromen-5-one

InChI

InChI=1S/C23H18O3/c1-14-21-16(11-12-20(25-21)15-7-3-2-4-8-15)13-19-17-9-5-6-10-18(17)23(24)26-22(14)19/h2-10,13,20H,11-12H2,1H3

InChI Key

GYQVZJIKNDYYDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=CC=CC=C43)CCC(O2)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-9-phenyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one typically involves multi-component reactions. One efficient method includes a one-pot reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . This reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and one-pot synthesis can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-9-phenyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.

Scientific Research Applications

7-Methyl-9-phenyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: The compound’s properties may be exploited in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 7-methyl-9-phenyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares 7-methyl-9-phenyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one with structurally related compounds, focusing on substituents, molecular features, and synthetic pathways:

Compound Name Substituents/Modifications Molecular Weight Key Synthetic Method Notable Properties/Applications
7-Methyl-9-phenyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one - 7-CH₃, 9-Ph, 10,11-dihydro ~348.4 g/mol Multistep cascade reactions Potential enzyme inhibitor (inferred)
2,2,4',4'-Tetramethyl-2,3,3',4'-tetrahydro-5H,5'-H-spiro-benzo[b][1,4]-oxazepine-pyrano[3,2-c]chromen-5'-one (VII) - Spiro-oxazepine, tetramethyl groups Higher (~450 g/mol) One-pot cascade reaction Mechanistic intermediate
2-(2-Hydroxyphenylamino)-2,4,4-trimethyl-3,4-dihydro-2H,5H-pyrano[3,2-c]-chromen-5-one (VIII) - 2-Hydroxyphenylamino, trimethyl groups ~339.4 g/mol Intermediate isolation/verification Mechanistic studies
9-[11-Acetyl-(15-oxo-butyl)-1O-dihydro-3H-pyrano(9,2a)]-5-fluoro-chromen-3-one (234) - 5-F, 11-acetyl, 15-oxo-butyl ~420.4 g/mol Aldol condensation with fluorochromone HIV-1 protease inhibitor candidate
Pyrano[3,2-g]pteridine derivatives - Trihydroxypropyl group, fused pteridine-pyrano system ~250–300 g/mol Intramolecular nucleophilic addition Neopterin biosynthesis studies
11-Hydroxy-2H-benzo[c]pyrano[2,3-h]cinnolin-2-one - Hydroxy, cinnolinone fusion ~280.3 g/mol Condensation/oxidation pathways Fluorescence/biological activity

Physicochemical and Spectroscopic Comparisons

  • UV-Vis Absorption : Chromen-5-one derivatives typically exhibit strong absorbance near 300–350 nm due to π→π* transitions. Fluorinated derivatives (e.g., 234 ) may show hypsochromic shifts due to electron-withdrawing effects.

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